molecular formula C11H16F2N2O2S B1383635 5-Amino-N,N-diethyl-2,3-difluoro-4-methylbenzene-1-sulfonamide CAS No. 2060036-57-7

5-Amino-N,N-diethyl-2,3-difluoro-4-methylbenzene-1-sulfonamide

Cat. No.: B1383635
CAS No.: 2060036-57-7
M. Wt: 278.32 g/mol
InChI Key: RFXZVLVJMSUNEM-UHFFFAOYSA-N
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Description

5-Amino-N,N-diethyl-2,3-difluoro-4-methylbenzene-1-sulfonamide is a chemical compound with the CAS Number 2060036-57-7 . This substituted benzene sulfonamide features a 5-amino group, 2,3-difluoro substituents, a 4-methyl group, and a N,N-diethylsulfonamide moiety. This specific arrangement of functional groups makes it a valuable and versatile building block in organic synthesis and medicinal chemistry research. The presence of the amino group allows for further derivatization, while the fluorine atoms can be used to modulate the compound's electronic properties, lipophilicity, and metabolic stability. Researchers may employ this compound as a key intermediate in the development of novel sulfonamide-based molecules for various investigative applications. This product is intended for research purposes and is not for human, veterinary, or diagnostic use.

Properties

IUPAC Name

5-amino-N,N-diethyl-2,3-difluoro-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F2N2O2S/c1-4-15(5-2)18(16,17)9-6-8(14)7(3)10(12)11(9)13/h6H,4-5,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFXZVLVJMSUNEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C(=C(C(=C1)N)C)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonyl Chloride Preparation

  • The sulfonyl chloride precursor, N,N-diethylsulfonyl chloride, can be prepared by chlorination of the corresponding sulfonic acid or sulfonate esters.

  • Chlorination is typically performed using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under anhydrous conditions.

Coupling Reaction

  • The coupling of 2,3-difluoro-4-methylaniline with N,N-diethylsulfonyl chloride is conducted in an organic solvent such as acetonitrile or dichloromethane.

  • The reaction is usually carried out at low to moderate temperatures (0°C to room temperature) to control reaction rate and minimize side reactions.

  • A base such as triethylamine or pyridine is added to neutralize the hydrogen chloride formed during the reaction.

  • The reaction proceeds via nucleophilic attack of the aniline nitrogen on the sulfonyl chloride, forming the sulfonamide bond.

  • The product is isolated by aqueous workup and purified by crystallization or chromatography.

Amination at the 5-Position

The amino group at the 5-position can be introduced by:

  • Direct nitration of the sulfonamide followed by reduction of the nitro group to the amine.

  • Alternatively, starting from a 5-amino substituted aniline precursor allows direct sulfonylation without further modification.

  • Reduction methods include catalytic hydrogenation (e.g., using Pd/C under hydrogen atmosphere) or chemical reduction using agents such as iron and hydrochloric acid or tin(II) chloride.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Fluorination of 4-methylaniline Electrophilic fluorination reagents (e.g., Selectfluor) 0-25°C 2-6 hours 60-75 Controlled to avoid over-fluorination
Preparation of N,N-diethylsulfonyl chloride Chlorination of corresponding sulfonic acid with SOCl2 Reflux (~70°C) 3-5 hours 70-85 Anhydrous conditions critical
Sulfonamide formation 2,3-difluoro-4-methylaniline + N,N-diethylsulfonyl chloride + base (triethylamine) 0-25°C 4-24 hours 65-80 Stirring in acetonitrile or DCM; base neutralizes HCl
Nitration (if needed) HNO3/H2SO4 mixture 0-5°C 1-2 hours 50-70 For introduction of nitro group at 5-position
Reduction of nitro to amino Pd/C catalyst, H2 gas or chemical reductants Room temp to 50°C 2-6 hours 80-95 High selectivity for amino group formation

Research Findings and Optimization Notes

  • Solvent choice : Acetonitrile and dichloromethane are preferred solvents for sulfonamide formation due to their ability to dissolve both reactants and facilitate nucleophilic substitution.

  • Temperature control : Maintaining low temperatures during sulfonylation reduces side reactions such as sulfonyl chloride hydrolysis or overreaction.

  • Base selection : Triethylamine is commonly used for acid scavenging; however, pyridine can also act as both solvent and base.

  • Purification : The crude product often requires recrystallization from solvents such as ethanol or ethyl acetate to achieve high purity.

  • Yields : Overall yields for the multi-step process range from 40% to 75%, depending on the efficiency of each step and purity of intermediates.

  • Alternative routes : Some patents describe condensation of chlorosulfonyl intermediates with substituted anilines at elevated temperatures (up to 70°C) for several days to improve yields.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Intermediates Reaction Type Conditions Typical Yield (%) Reference
Substituted aniline synthesis 4-methylaniline, fluorinating agents Electrophilic fluorination 0-25°C, 2-6 h 60-75
Sulfonyl chloride synthesis N,N-diethylsulfonic acid, SOCl2 Chlorination Reflux, 3-5 h 70-85
Sulfonamide formation Difluoro-methylaniline, sulfonyl chloride Nucleophilic substitution 0-25°C, 4-24 h 65-80
Amino group introduction (if needed) Nitro intermediate, Pd/C, H2 or chemical reductants Reduction RT-50°C, 2-6 h 80-95

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under strong oxidizing conditions.

    Reduction: The sulfonamide group can be reduced to a sulfinamide or thiol under specific conditions.

    Substitution: The difluoro groups can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: 5-Nitro-N,N-diethyl-2,3-difluoro-4-methylbenzene-1-sulfonamide.

    Reduction: 5-Amino-N,N-diethyl-2,3-difluoro-4-methylbenzene-1-sulfinamide.

    Substitution: 5-Amino-N,N-diethyl-2-fluoro-3-methoxy-4-methylbenzene-1-sulfonamide.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique substitution pattern allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, 5-Amino-N,N-diethyl-2,3-difluoro-4-methylbenzene-1-sulfonamide is studied for its potential as an enzyme inhibitor, particularly targeting sulfonamide-sensitive enzymes.

Medicine

Medically, sulfonamides are known for their antibacterial properties. This compound is investigated for its potential to inhibit bacterial growth by interfering with folic acid synthesis.

Industry

In industry, this compound can be used in the synthesis of dyes, agrochemicals, and other specialty chemicals due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 5-Amino-N,N-diethyl-2,3-difluoro-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing the synthesis of folic acid, which is crucial for bacterial growth and replication.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include sulfonamides with heterocyclic, aromatic, or aliphatic substituents (Table 1).

Table 1: Structural Comparison of Selected Sulfonamides

Compound Name Substituents Key Features
Target Compound - 5-Amino, 2,3-difluoro, 4-methyl, N,N-diethyl sulfonamide High electronegativity (F), lipophilic (diethyl), potential membrane penetration
Tolylfluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide) - Dichloro, dimethylamino sulfonamide, 4-methylphenyl Pesticide; chlorine enhances stability, methylphenyl aids target binding
4-Amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide - 4-Amino, isoxazole substituent Antibacterial; isoxazole enhances solubility and target specificity
N-(5-Amino-2-fluorophenyl)-4-butylcyclohexanecarboxamide - 5-Amino-2-fluorophenyl, butylcyclohexane Lipophilic (butyl) for membrane interaction; fluorophenyl improves stability

Key Observations:

  • N,N-Diethyl vs. N,N-Dimethyl : The diethyl group in the target compound may improve lipid solubility and tissue penetration compared to dimethyl analogues (e.g., tolylfluanid), though at the cost of steric hindrance .
  • Amino Group Position: The 5-amino group in the target compound contrasts with the 4-amino position in benzenesulfonamides (e.g., ), which could alter hydrogen-bonding interactions in biological systems .

Physicochemical Properties

Solubility :

  • Sulfonamides with polar substituents (e.g., isoxazole in ) exhibit higher aqueous solubility, whereas lipophilic groups (diethyl, butyl) reduce solubility . The target compound’s difluoro and methyl groups may balance solubility and membrane permeability.

Stability :

    Biological Activity

    5-Amino-N,N-diethyl-2,3-difluoro-4-methylbenzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. Sulfonamides are known for their antibacterial properties and have been widely used in medicinal chemistry. This article focuses on the biological activity of this specific compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

    Synthesis and Characterization

    The synthesis of this compound typically involves the reaction of 2,3-difluoro-4-methylbenzenesulfonyl chloride with diethylamine and ammonia. The characterization of the compound can be performed using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the structure and purity.

    Table 1: Characterization Data

    TechniqueObservations
    NMR SpectroscopyChemical shifts corresponding to amine and sulfonamide groups observed.
    Mass SpectrometryMolecular ion peak at m/z indicative of the expected molecular weight.
    IR SpectroscopyCharacteristic sulfonamide stretching vibrations detected.

    Antibacterial Properties

    Research has demonstrated that sulfonamides exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The specific compound this compound was tested against strains such as Escherichia coli and Staphylococcus aureus.

    Case Study: Antibacterial Efficacy

    In a study published in PMC, the antibacterial activity of several sulfonamide derivatives was evaluated. The results indicated that compounds similar to this compound exhibited zones of inhibition ranging from 25 mm to 35 mm against E. coli, with minimal inhibitory concentration (MIC) values around 7.81 µg/mL, comparable to established antibiotics such as ciprofloxacin .

    The mechanism by which sulfonamides exert their antibacterial effects primarily involves the inhibition of bacterial folic acid synthesis. By mimicking para-aminobenzoic acid (PABA), these compounds inhibit the enzyme dihydropteroate synthase, which is crucial for bacterial growth and replication.

    Anticancer Activity

    Emerging research has also explored the anticancer potential of sulfonamide derivatives. A recent study indicated that certain structural modifications in sulfonamides can enhance their cytotoxicity against cancer cell lines. For instance, compounds with electron-withdrawing groups showed increased activity against human cancer cells .

    Table 2: Anticancer Activity Overview

    CompoundCell Line TestedIC50 (µM)Activity Level
    This compoundHT29 (Colon Cancer)10–30Moderate
    Similar Sulfonamide DerivativeU251 (Glioblastoma)<20High

    Q & A

    Q. What are the standard synthetic protocols for 5-amino-N,N-diethyl-2,3-difluoro-4-methylbenzene-1-sulfonamide, and how can reaction yields be optimized?

    The synthesis typically involves multi-step reactions, including sulfonylation, fluorination, and amination. A common approach is to start with a dichlorobenzene precursor, followed by selective fluorination using agents like KF/18-crown-6 in DMF at 100–120°C . The diethylamine group is introduced via nucleophilic substitution under anhydrous conditions. Yield optimization requires precise control of stoichiometry (e.g., 1:1.2 molar ratio of precursor to diethylamine) and inert atmospheres to prevent hydrolysis. Purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization (ethanol/water) improves purity (>95%) .

    Q. How can structural ambiguities in sulfonamide derivatives be resolved using spectroscopic techniques?

    • NMR : 1^1H and 19^19F NMR are critical for confirming substituent positions. For example, the deshielding of aromatic protons at δ 7.2–7.8 ppm indicates fluorine substitution .
    • Mass Spectrometry : High-resolution ESI-MS can distinguish between sulfonamide isomers by precise mass-to-charge ratios (e.g., [M+H]+^+ at m/z 345.0924).
    • X-ray Crystallography : Resolves spatial arrangements, as demonstrated in analogous compounds like N-(2,3-dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide, where crystal packing revealed unexpected "double" sulfonamide formation .

    Q. What are the primary research applications of this compound in medicinal chemistry?

    The sulfonamide moiety and fluorine substituents make it a candidate for enzyme inhibition studies (e.g., carbonic anhydrase) and antimicrobial agents. Its lipophilicity (logP ≈ 2.8) and hydrogen-bonding capacity enable membrane penetration, as seen in related compounds tested against E. coli and S. aureus .

    Advanced Research Questions

    Q. How can computational modeling (e.g., DFT) predict the reactivity and stability of this compound?

    Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level can model electronic properties:

    • Frontier Molecular Orbitals : HOMO-LUMO gaps (<4 eV) suggest electrophilic susceptibility at the amino group.
    • Solvent Effects : Polarizable Continuum Models (PCM) in water or DMSO show enhanced solvation stabilization (ΔG ≈ −15 kcal/mol) .
    • Docking Studies : Molecular docking with COX-2 (PDB: 5KIR) predicts binding affinity (ΔG ≈ −9.2 kcal/mol) via sulfonamide-oxygen interactions .

    Q. How should researchers address contradictory spectral data during structural characterization?

    Case Study: A study on N-(2,3-dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide revealed unexpected "double" sulfonamide formation via X-ray diffraction, contradicting NMR-based initial assignments .

    • Resolution Strategy :
      • Cross-validate with 13^13C NMR and DEPT-135 to confirm quaternary carbons.
      • Use 2D NMR (HSQC, HMBC) to map 1^1H-13^13C correlations.
      • Compare experimental IR spectra (S=O stretches at 1150–1250 cm1^{-1}) with computational predictions .

    Q. What experimental design considerations are critical for studying environmental degradation pathways?

    • Hydrolysis Studies : Conduct pH-dependent experiments (pH 2–12) at 25–50°C, monitoring via HPLC-UV (λ = 254 nm). Half-lives (t1/2_{1/2}) range from 48 h (pH 7) to <6 h (pH 12) for similar sulfonamides .
    • Photodegradation : Use UV-C lamps (254 nm) in aqueous solutions; LC-MS identifies byproducts like 2,3-difluoro-4-methylphenol .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    5-Amino-N,N-diethyl-2,3-difluoro-4-methylbenzene-1-sulfonamide
    Reactant of Route 2
    5-Amino-N,N-diethyl-2,3-difluoro-4-methylbenzene-1-sulfonamide

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